molecular formula C6H9NO B1381694 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile CAS No. 1849196-57-1

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

Cat. No.: B1381694
CAS No.: 1849196-57-1
M. Wt: 111.14 g/mol
InChI Key: NFMCQNMBFLPELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H9NO It is characterized by the presence of a cyclopropane ring, a hydroxyethyl group, and a carbonitrile group

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the hydroxyethyl and carbonitrile groups. One common method involves the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile, followed by hydrolysis and subsequent reaction with ethylene oxide to introduce the hydroxyethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The carbonitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate the exact mechanisms by which this compound and its derivatives exert their effects.

Comparison with Similar Compounds

1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives, such as:

    Cyclopropylacetonitrile: Lacks the hydroxyethyl group, making it less versatile in certain chemical reactions.

    Cyclopropylmethanol: Contains a hydroxyl group but lacks the carbonitrile group, limiting its applications in nitrile-related reactions.

    Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the hydroxyethyl and carbonitrile groups, which provide a balance of reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c7-5-6(1-2-6)3-4-8/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMCQNMBFLPELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Reactant of Route 3
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Reactant of Route 4
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Reactant of Route 5
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Reactant of Route 6
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.